

Fsllry-NH2: A Comparative Guide to its GPCR Specificity

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Compound of Interest

Compound Name: *Fsllry-NH2*

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This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) specificity of **Fsllry-NH2**, a synthetic peptide initially identified as a selective antagonist of Protease-Activated Receptor 2 (PAR2). While demonstrating potent activity at PAR2, subsequent research has revealed off-target effects, most notably agonist activity at Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This guide synthesizes the available experimental data to offer a clear perspective on the selectivity profile of **Fsllry-NH2**.

Quantitative Specificity Profile of Fsllry-NH2

The following table summarizes the known interactions of **Fsllry-NH2** with various GPCRs based on published experimental data. The primary method for determining this activity is through calcium mobilization assays in HEK293T cells transiently expressing the receptor of interest.

Target GPCR	Fsllry-NH2 Activity	Potency (IC50/EC50)	Assay Type	Reference
Protease-Activated Receptor 2 (PAR2)	Antagonist	~50 μ M (IC50)	Inhibition of trypsin-mediated PAR2 activation	[1]
Mas-related G protein-coupled receptor C11 (MrgprC11)	Agonist	Dose-dependent activation	Calcium Mobilization	[2][3]
Mas-related G protein-coupled receptor X1 (MRGPRX1)	Agonist (moderate)	Not specified	Calcium Mobilization	[2][3]
Protease-Activated Receptor 1 (PAR1)	No direct binding or activation data found.	Not Applicable	Not Applicable	
Protease-Activated Receptor 3 (PAR3)	No direct binding or activation data found.	Not Applicable	Not Applicable	
Protease-Activated Receptor 4 (PAR4)	No direct binding or activation data found.	Not Applicable	Not Applicable	

Note: The absence of data for PAR1, PAR3, and PAR4 indicates that comprehensive public screening results for **Fsllry-NH2** against these specific receptors were not available in the reviewed literature. One study noted that the PAR2 antagonist was selected for its "very specific antagonism to PAR-2 at the cleavage site not occurring on the other member of its family," however, the supporting experimental data for this claim was not provided.[4]

Experimental Methodologies

The primary experimental technique used to assess the specificity of **Fsllry-NH2** against GPCRs is the calcium mobilization assay. This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.

Calcium Mobilization Assay Protocol

This protocol outlines the general steps for performing a calcium mobilization assay in transiently transfected HEK293T cells to test the activity of **Fsllry-NH2**.

1. Cell Culture and Transfection:

- Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells into 96-well black, clear-bottom plates at a density that will result in 70-80% confluency on the day of the assay.
- Transiently transfect the cells with a plasmid encoding the GPCR of interest (e.g., PAR2, MrgprC11, MRGPRX1) using a suitable transfection reagent (e.g., Lipofectamine). Allow for protein expression for 24-48 hours.

2. Fluorescent Calcium Dye Loading:

- Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).
- Aspirate the culture medium from the cells and wash once with HBSS.
- Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

3. Compound Addition and Signal Detection:

- Prepare serial dilutions of **Fsllry-NH2** and any control compounds (e.g., a known agonist for the transfected receptor).

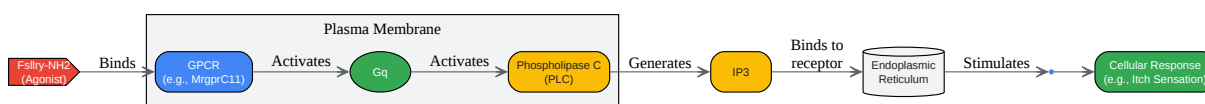
- Utilize a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
- Inject the **Fsllry-NH2** or control compound solutions into the wells and immediately begin kinetic reading of the fluorescence signal over a period of several minutes.

4. Data Analysis:

- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
- For antagonist testing, cells are pre-incubated with **Fsllry-NH2** before the addition of a known agonist. The inhibitory effect is then calculated.
- For agonist testing, the dose-dependent increase in fluorescence is measured to determine the EC50 value.
- Data is typically normalized to the response of a maximal concentration of a reference agonist.

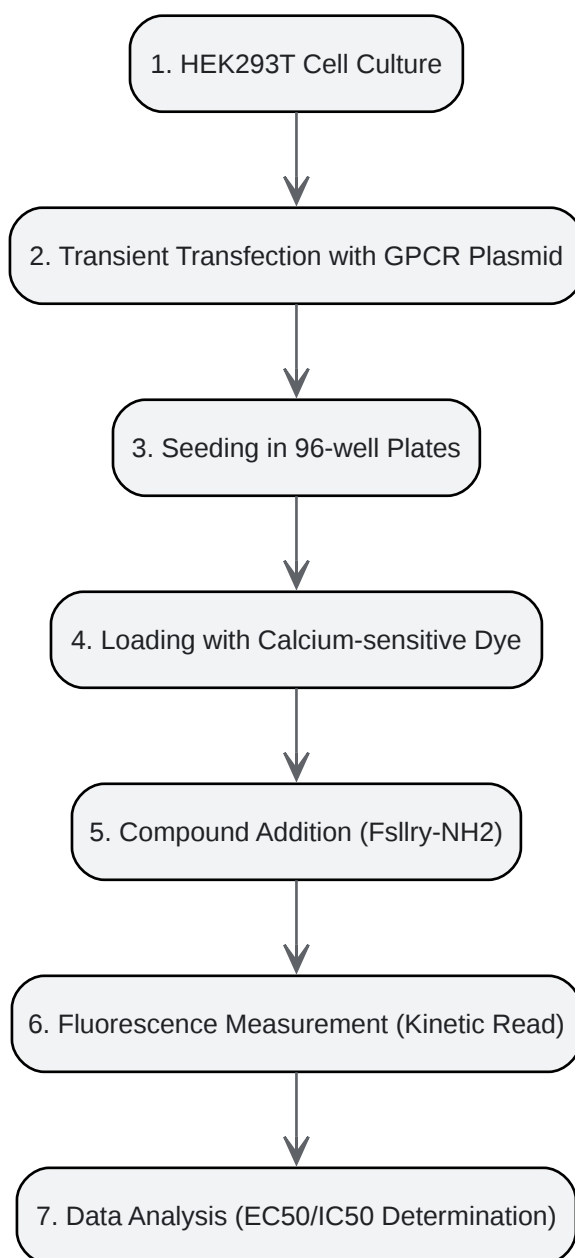
Visualizing Signaling Pathways and Workflows

To better understand the experimental logic and the signaling pathways involved, the following diagrams are provided.



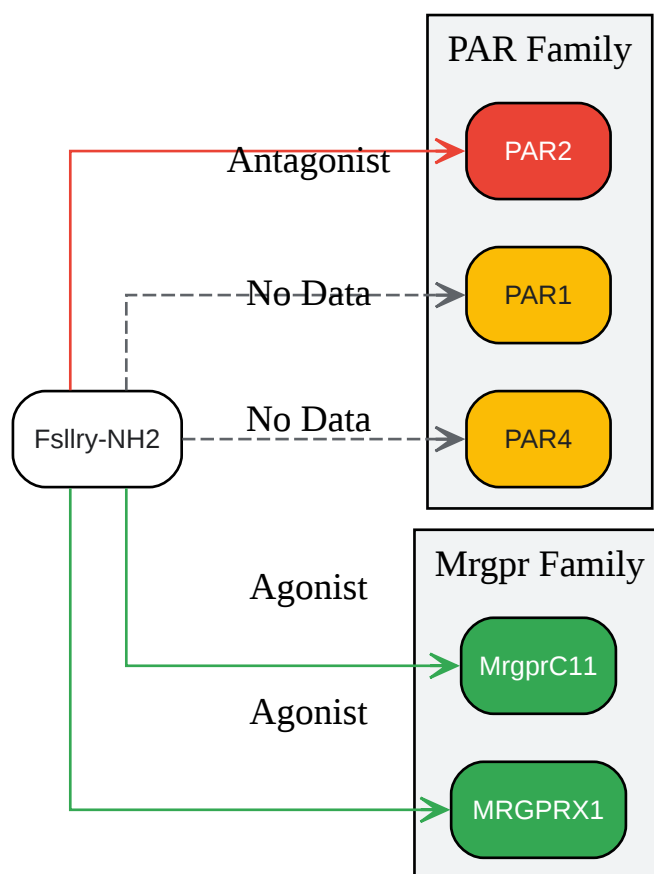
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Caption: Agonist activity of **Fsllry-NH2** on Gq-coupled GPCRs like MrgprC11.



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Caption: Workflow for GPCR specificity testing using a calcium mobilization assay.



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Caption: Known specificity and off-target profile of **Fsllyr-NH2**.

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- To cite this document: BenchChem. [Fslly-NH2: A Comparative Guide to its GPCR Specificity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10766424/docs#fslly-nh2-a-comparative-guide-to-its-gpcr-specificity\]](https://www.benchchem.com/product/b10766424/docs#fslly-nh2-a-comparative-guide-to-its-gpcr-specificity)

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